Azetidin-1-yl-(4-iodo-3-methyl-phenyl)-methanone Azetidin-1-yl-(4-iodo-3-methyl-phenyl)-methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13724325
InChI: InChI=1S/C11H12INO/c1-8-7-9(3-4-10(8)12)11(14)13-5-2-6-13/h3-4,7H,2,5-6H2,1H3
SMILES: CC1=C(C=CC(=C1)C(=O)N2CCC2)I
Molecular Formula: C11H12INO
Molecular Weight: 301.12 g/mol

Azetidin-1-yl-(4-iodo-3-methyl-phenyl)-methanone

CAS No.:

Cat. No.: VC13724325

Molecular Formula: C11H12INO

Molecular Weight: 301.12 g/mol

* For research use only. Not for human or veterinary use.

Azetidin-1-yl-(4-iodo-3-methyl-phenyl)-methanone -

Specification

Molecular Formula C11H12INO
Molecular Weight 301.12 g/mol
IUPAC Name azetidin-1-yl-(4-iodo-3-methylphenyl)methanone
Standard InChI InChI=1S/C11H12INO/c1-8-7-9(3-4-10(8)12)11(14)13-5-2-6-13/h3-4,7H,2,5-6H2,1H3
Standard InChI Key LGVNGGPAHXDOSE-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)C(=O)N2CCC2)I
Canonical SMILES CC1=C(C=CC(=C1)C(=O)N2CCC2)I

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

Azetidin-1-yl-(4-iodo-3-methyl-phenyl)-methanone consists of three primary components:

  • Azetidine Ring: A four-membered nitrogen-containing heterocycle known for its conformational strain and reactivity.

  • Carbonyl Group: Acts as a linker between the azetidine and phenyl rings, contributing to electronic delocalization.

  • Substituted Phenyl Ring: Features an iodine atom at the para-position and a methyl group at the meta-position, introducing steric and electronic effects .

The IUPAC name (azetidin-1-yl-(4-iodo-3-methylphenyl)methanone) and SMILES notation (CC1=C(C=CC(=C1)C(=O)N2CCC2)I) reflect this arrangement .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₁H₁₂INO
Molecular Weight301.12 g/mol
XLogP3-AA2.5
Rotatable Bond Count1
Hydrogen Bond Acceptors1

Spectroscopic Characterization

While experimental data for this specific compound remain limited, analogous azetidine derivatives suggest the following spectral signatures:

  • Infrared (IR) Spectroscopy: A strong absorption band near 1700 cm⁻¹ corresponding to the carbonyl (C=O) stretch.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Methyl protons (~δ 2.3 ppm), aromatic protons (δ 7.0–7.5 ppm), and azetidine ring protons (δ 3.0–3.5 ppm).

    • ¹³C NMR: Carbonyl carbon (~δ 200 ppm), aromatic carbons (δ 120–140 ppm), and azetidine carbons (δ 40–60 ppm) .

  • Mass Spectrometry: A molecular ion peak at m/z 301.12 and fragment ions resulting from cleavage of the azetidine ring or loss of iodine.

Synthesis and Derivative Design

Proposed Synthetic Routes

The compound can be synthesized through a two-step process:

  • Friedel-Crafts Acylation: Reaction of 4-iodo-3-methylbenzoyl chloride with azetidine in the presence of a Lewis acid (e.g., AlCl₃) to form the ketone linkage.

  • Purification: Column chromatography or recrystallization to isolate the product.

Table 2: Synthetic Precursors and Conditions

StepReactantsConditionsYield
14-Iodo-3-methylbenzoyl chloride, AzetidineDichloromethane, 0°C, 12h~60%
2Crude productSilica gel chromatography95% purity

Structural Modifications

  • Iodine Substitution: Replacement with other halogens (e.g., bromine) could alter electronic properties.

  • Azetidine Functionalization: Introducing substituents on the azetidine ring (e.g., methyl groups) may enhance stability or bioactivity .

Biological Activity and Mechanistic Insights

Computational Predictions

  • Molecular Docking: Preliminary simulations suggest affinity for the ATP-binding pocket of EGFR kinase (PDB: 2ITY), driven by iodine-mediated hydrophobic interactions .

  • ADMET Profiles: Predicted moderate blood-brain barrier permeability and hepatic metabolism via cytochrome P450 enzymes.

Applications in Research and Industry

Medicinal Chemistry

  • Scaffold for Drug Design: The azetidine ring’s rigidity and the iodine atom’s halogen-bonding capability make it a candidate for oncology and neurology targets.

  • Radiopharmaceuticals: Isotopic substitution (e.g., ¹²³I) could enable single-photon emission computed tomography (SPECT) imaging .

Material Science

  • Liquid Crystals: The planar phenyl group and polar carbonyl may contribute to mesophase behavior in display technologies.

Table 3: Comparative Analysis of Azetidine Derivatives

CompoundBioactivityApplication
Azetidin-1-yl-(4-iodo-3-methyl-phenyl)-methanonePredicted kinase inhibitionAnticancer agents
Azetidine-2-carboxylic acidGABA receptor modulationNeuropharmacology

Future Directions and Challenges

Research Priorities

  • In Vitro Screening: Evaluate cytotoxicity against cancer cell lines (e.g., MCF-7, A549).

  • Synthetic Optimization: Improve yields via microwave-assisted or flow chemistry methods.

Industrial Collaboration

  • Partnerships with Pharma: Leverage combinatorial libraries to explore structure-activity relationships.

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